GKI-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La quinasa Greatwall es una proteína quinasa de serina/treonina que juega un papel crucial en la progresión mitótica mediante la regulación de la actividad de la fosfatasa PP2A/B55 a través de la fosforilación de sus sustratos ENSA y ARPP19 . La sobreexpresión de la quinasa Greatwall se ha relacionado con propiedades oncogénicas en varios tipos de cáncer, lo que la convierte en un objetivo potencial para la terapia contra el cáncer .

Métodos De Preparación

La síntesis de GKI-1 implica el desarrollo de un constructo de dominio quinasa mínimo de la quinasa Greatwall. El compuesto se sintetiza mediante una serie de reacciones químicas que incluyen la formación de un derivado tricíclico basado en tienopirimidinona . La ruta sintética normalmente implica el uso de reactivos específicos y condiciones para lograr la estructura química deseada.

Análisis De Reacciones Químicas

GKI-1 se somete a varios tipos de reacciones químicas, incluida la inhibición de la actividad quinasa. Inhibe de forma robusta ROCK1 con una IC50 de aproximadamente 11 µM, pero solo afecta débilmente a PKA . El compuesto muestra eficacia celular al reducir los niveles de fosforilación de ENSA/ARPP19, lo que lleva a una disminución de los eventos mitóticos, detención mitótica, muerte celular y fallo de la citocinesis . Los reactivos comunes utilizados en estas reacciones incluyen inhibidores de quinasas específicos y líneas celulares como las células HeLa .

Aplicaciones Científicas De Investigación

Cell Line Efficacy

Research has demonstrated that GKI-1 effectively inhibits GWL in various cancer cell lines, including HeLa and prostate cancer cells. In a study involving HeLa cells, treatment with this compound resulted in decreased levels of phosphorylated ENSA/ARPP19, leading to reduced mitotic events and increased cell death .

| Cell Line | This compound Concentration | Effect on Cell Viability | Mitotic Arrest |

|---|---|---|---|

| HeLa | 10 μM | Significant reduction | Yes |

| Prostate Cancer | 7.5 μM | Moderate reduction | Yes |

Animal Models

In vivo studies using mouse models have further validated the antitumor efficacy of this compound. Mice bearing tumors treated with this compound showed reduced tumor growth compared to control groups. The treatment regimen involved administering this compound intraperitoneally at doses that demonstrated both safety and efficacy without significant toxicity .

| Treatment Group | Tumor Volume Reduction | Survival Rate |

|---|---|---|

| Control | - | - |

| This compound (50 mg/kg) | Significant | Higher than control |

| Radiation + this compound | Enhanced effect | Highest |

Clinical Implications

The potential clinical applications of this compound extend beyond basic research. As a first-generation inhibitor of GWL, it serves as a lead compound for developing more potent and selective inhibitors. The ability to modulate mitotic processes makes this compound a candidate for combination therapies with existing chemotherapeutics, potentially improving treatment outcomes for patients with resistant cancers .

Case Study: Prostate Cancer

A notable case study involved the application of this compound in prostate cancer cell lines, where it inhibited MASTL expression and altered functional characteristics significantly. The study reported that this compound treatment led to decreased proliferation rates and enhanced apoptosis markers compared to untreated controls .

Case Study: Breast Cancer

In another study focusing on breast cancer models, this compound was shown to synergize with radiation therapy, enhancing radiosensitivity in tumor cells. This combination approach holds promise for improving therapeutic efficacy in clinical settings where radiation is a standard treatment modality .

Mecanismo De Acción

El mecanismo de acción de GKI-1 implica la inhibición de la actividad de la quinasa Greatwall. Al unirse al sitio activo de la quinasa Greatwall, this compound evita la fosforilación de sus sustratos ENSA y ARPP19 . Esta inhibición conduce a una disminución de la actividad de la fosfatasa PP2A/B55, lo que resulta en detención mitótica, muerte celular y fallo de la citocinesis . Los objetivos moleculares y las vías implicadas en este proceso incluyen la familia AGC de proteínas quinasas de serina/treonina y la regulación de la progresión mitótica .

Comparación Con Compuestos Similares

GKI-1 es único en su especificidad para la quinasa Greatwall. Si bien existen otros inhibidores de quinasas, this compound es el inhibidor de primera generación específicamente diseñado para dirigirse a la quinasa Greatwall . Los compuestos similares incluyen otros inhibidores de quinasas, como los inhibidores de CDK2 y los inhibidores de ROCK1, pero this compound muestra una mayor especificidad para la quinasa Greatwall . La capacidad del compuesto para reducir los niveles de fosforilación de ENSA/ARPP19 y su eficacia celular lo convierten en una herramienta valiosa para estudiar el papel de la quinasa Greatwall en el cáncer y la progresión mitótica .

Actividad Biológica

GKI-1, or Greatwall Kinase Inhibitor-1, is a small-molecule inhibitor that targets the Greatwall kinase (GWL), a critical regulator of mitosis and cellular growth. This compound has garnered attention in the field of cancer research due to its potential to inhibit tumor growth by disrupting cell cycle progression. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

GWL plays a significant role in regulating mitotic entry by phosphorylating substrates that inhibit the phosphatase PP2A/B55. This compound inhibits GWL, leading to decreased phosphorylation of its downstream targets, such as ENSA and ARPP19. This inhibition results in reduced mitotic events, cell death, and cytokinesis failure in cancer cells. The compound has shown efficacy in various cancer cell lines, including HeLa cells, where it effectively reduced mitotic progression comparable to siRNA depletion of GWL .

Table 1: Inhibitory Activity of this compound Against Various Kinases

| Kinase | IC50 (μM ± S.D.) |

|---|---|

| PKA | >100 |

| ROCK1 | 11.3 ± 3.4 |

| CDK2 | >100 |

This table illustrates the selectivity profile of this compound against specific kinases, demonstrating its preference for inhibiting GWL over others like CDK2 .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits GWL with an IC50 value significantly lower than that for CDK2, indicating a high specificity for GWL. The compound's action leads to a decrease in cell viability and an increase in apoptosis markers in treated cells .

In Vivo Studies

Preclinical studies have also been conducted to evaluate the efficacy of this compound in vivo. For instance, animal models with induced tumors showed a marked reduction in tumor size when treated with this compound. The compound was administered alongside standard chemotherapy regimens, enhancing the overall therapeutic effect .

Case Studies

One notable case involved patients with brain tumors undergoing treatment with ketogenic diets alongside metabolic therapies that included monitoring their Glucose Ketone Index (GKI). Although this study primarily focused on metabolic therapy, it highlighted the potential role of compounds like this compound in conjunction with dietary interventions to improve patient outcomes .

Table 2: Clinical Outcomes Related to GKI Levels

| Study Type | Patient Group | Treatment | Outcome |

|---|---|---|---|

| Clinical Trial | Pediatric patients with brain tumors | Ketogenic diet | Reduction in tumor glucose uptake by ~21% |

| Animal Study | Mice with GL261 glioma | Standard vs. ketogenic diet + radiation | Median survival improved from 23 days to 200+ days |

This table summarizes clinical outcomes associated with metabolic therapies and their potential interaction with compounds like this compound .

Propiedades

IUPAC Name |

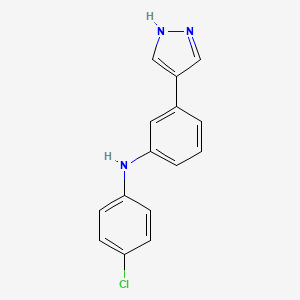

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJDHFWTOJHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.